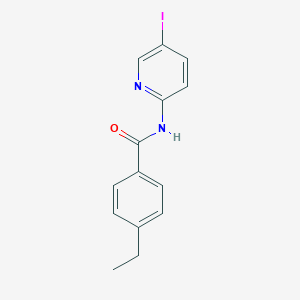

4-ethyl-N-(5-iodopyridin-2-yl)benzamide

Description

4-Ethyl-N-(5-iodopyridin-2-yl)benzamide is a benzamide derivative characterized by an ethyl substituent on the benzene ring and a 5-iodopyridin-2-ylamine moiety attached via an amide linkage. Its iodine substituent on the pyridine ring enhances electrophilicity and may influence binding interactions in biological systems, while the ethyl group contributes to lipophilicity .

Properties

Molecular Formula |

C14H13IN2O |

|---|---|

Molecular Weight |

352.17 g/mol |

IUPAC Name |

4-ethyl-N-(5-iodopyridin-2-yl)benzamide |

InChI |

InChI=1S/C14H13IN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |

InChI Key |

OTUHTHALIDISNL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 4-ethyl-N-(5-iodopyridin-2-yl)benzamide and related compounds:

Key Insights from Structural Comparisons :

Halogen substituents (iodine, bromo, chloro) improve electrophilicity and binding affinity to hydrophobic protein pockets but may reduce aqueous solubility .

Biological Activity Trends: Thiazole-containing benzamides (e.g., 4a in ) exhibit antimicrobial properties, while pyridine/piperazine hybrids (e.g., DDR1-IN-2) target kinase pathways .

Synthetic Challenges :

Q & A

Q. What are the standard synthetic routes for 4-ethyl-N-(5-iodopyridin-2-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling 5-iodopyridin-2-amine with 4-ethylbenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine). Key steps include:

- Amide bond formation: React the amine with the acyl chloride in anhydrous dichloromethane or THF at 0–25°C .

- Optimization: Adjust solvent polarity, temperature (e.g., reflux for faster kinetics), and stoichiometry. For example, using a 1.2:1 molar ratio of acyl chloride to amine improves yield .

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the benzamide scaffold and substitution patterns (e.g., ethyl group at 4-position, iodopyridinyl moiety). Aromatic protons appear between δ 7.0–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 396.99) .

- Infrared (IR) Spectroscopy: Detect amide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations .

Q. How is the compound purified post-synthesis?

Answer:

- Silica gel chromatography: Use a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate unreacted starting materials .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

- Targeted modifications: Replace the ethyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on target binding. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to modulate electronic properties .

- Biological testing: Screen analogs in enzyme inhibition assays (e.g., kinase targets) or antimicrobial susceptibility tests (MIC determination) .

- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like kinase domains .

Table 1: Example SAR Data for Analogs

| Substituent (R) | LogP | IC₅₀ (μM) vs. Target X |

|---|---|---|

| -Ethyl | 3.2 | 12.5 ± 1.3 |

| -CF₃ | 3.8 | 5.7 ± 0.9 |

| -Isopropyl | 3.5 | 8.2 ± 0.7 |

Q. How should researchers address contradictions in reported biological activity data?

Answer:

- Replicate assays: Perform dose-response curves in triplicate under standardized conditions (e.g., cell line, incubation time) .

- Verify compound integrity: Use HPLC to confirm stability in assay buffers (e.g., pH 7.4, 37°C) .

- Orthogonal assays: Compare results across methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Inert conditions: Conduct reactions under nitrogen/argon to prevent oxidation of sensitive groups (e.g., iodine on pyridine) .

- Catalytic additives: Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Workup efficiency: Extract product with ethyl acetate and wash with brine to remove residual base .

Q. How can computational methods predict metabolic stability or toxicity?

Answer:

Q. What protocols ensure compound stability during long-term storage?

Answer:

- Storage conditions: Store in amber vials at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis .

- Periodic analysis: Reanalyze purity every 6 months via HPLC (≥95% threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.